2,3,4,7,8-Pentachlorodibenzofuran

Description

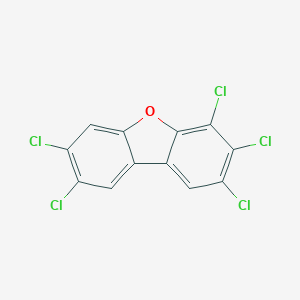

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQILNBLMPPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030066 | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,7,8-pentachlorodibenzofuran is a solid. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.000235 mg/liter @ 23 °C | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000035 [mmHg], 2.63X10-9 mm Hg @ 25 °C | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

57117-31-4 | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4C2RV3124 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

383 to 385 °F (NTP, 1992), 196-196.5 °C | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,7,8-Pentachlorodibenzofuran: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants.[1][2] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[1][3] Due to their lipophilic nature and resistance to degradation, PCDFs bioaccumulate in the food chain, leading to potential human exposure.[3] The toxicity of PeCDF and other dioxin-like compounds is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological data, and the underlying mechanism of action of 2,3,4,7,8-PeCDF.

Chemical Structure and Identification

2,3,4,7,8-PeCDF is a planar, aromatic molecule with a dibenzofuran core structure chlorinated at the 2, 3, 4, 7, and 8 positions.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 57117-31-4 | [5] |

| Molecular Formula | C₁₂H₃Cl₅O | [6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3,4,7,8-PeCDF, PCDF 114 | [5] |

| InChI | InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H | [1] |

| InChIKey | OGBQILNBLMPPDP-UHFFFAOYSA-N | [1] |

| SMILES | C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl | [1] |

Physicochemical Properties

The physicochemical properties of 2,3,4,7,8-PeCDF contribute to its environmental persistence and bioaccumulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 340.4 g/mol | [6] |

| Physical State | Solid | [5] |

| Melting Point | 195-196 °C | |

| Water Solubility | 2.36 x 10⁻⁴ mg/L at 22.7 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 6.92 | [1] |

Toxicological Properties

2,3,4,7,8-PeCDF is a highly toxic compound, with its effects being comparable to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[7] Its toxicity is expressed using a Toxic Equivalency Factor (TEF), which relates the potency of a dioxin-like compound to that of TCDD (TEF = 1.0).

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 916 µg/kg | Rat (male F344) | [7] |

| Toxic Equivalency Factor (TEF) | 0.5 | - | [1] |

| EC₅₀ (CYP1A1 induction) | 0.369 nM | Primary human hepatocytes | [5] |

| EC₅₀ (CYP1A2 induction) | 0.329 nM | Primary human hepatocytes | [5] |

| EC₅₀ (EROD activity) | 0.134 nM | H-4-II-E rat hepatoma cells | [5] |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxic effects of 2,3,4,7,8-PeCDF are mediated through its binding to and activation of the aryl hydrocarbon receptor (AhR).[3] The AhR is a ligand-activated transcription factor that, upon binding to ligands like PeCDF, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT).[4] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their altered transcription.[8] A primary consequence of AhR activation by PeCDF is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[5]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,4,7,8-PeCDF.

Experimental Protocols

Analysis of this compound in Environmental Samples (Based on EPA Method 1613B)

This method outlines the procedure for the detection and quantification of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in various matrices.[9][10]

1. Sample Extraction:

-

Aqueous Samples: Samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Solid and Tissue Samples: Samples are typically extracted using Soxhlet extraction with a suitable solvent (e.g., toluene).

2. Extract Cleanup:

-

The crude extract is subjected to a multi-step cleanup process to remove interfering compounds. This may include:

-

Acid/base washing.

-

Column chromatography using adsorbents like silica (B1680970) gel, alumina, and carbon.

-

3. Instrumental Analysis:

-

The cleaned extract is concentrated and analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

-

Isotope dilution is used for quantification, where known amounts of ¹³C-labeled internal standards are added to the sample before extraction.

Caption: General experimental workflow for the analysis of 2,3,4,7,8-PeCDF.

In Vitro Cytochrome P450 Induction Assay

This assay is used to determine the potential of a compound to induce the expression of CYP enzymes.[11][12]

1. Cell Culture:

-

Primary human hepatocytes or a suitable cell line (e.g., HepaRG™) are cultured in a multi-well plate format.

2. Compound Exposure:

-

Cells are treated with various concentrations of 2,3,4,7,8-PeCDF, along with positive (e.g., omeprazole (B731) for CYP1A2) and negative (vehicle) controls.[11]

-

The exposure period is typically 24-72 hours.

3. Measurement of CYP Induction:

-

Enzyme Activity (EROD Assay): A fluorescent substrate (e.g., 7-ethoxyresorufin) is added to the cells. The rate of its conversion to a fluorescent product by CYP1A1/1A2 is measured.[13]

-

mRNA Quantification (qPCR): Total RNA is extracted from the cells, and the expression levels of CYP1A1 and CYP1A2 mRNA are quantified using quantitative real-time PCR.

4. Data Analysis:

-

The fold induction of CYP activity or mRNA expression relative to the vehicle control is calculated for each concentration of the test compound.

-

EC₅₀ values are determined from the dose-response curves.

Animal Toxicity Studies

Animal studies are crucial for assessing the in vivo toxicity of 2,3,4,7,8-PeCDF.[7][14]

1. Animal Model:

2. Dosing:

-

Animals are administered 2,3,4,7,8-PeCDF via an appropriate route (e.g., oral gavage) at multiple dose levels.[7][14]

-

A control group receives the vehicle only.

3. Observation and Endpoints:

-

Animals are monitored for clinical signs of toxicity, body weight changes, and mortality.

-

At the end of the study, blood samples are collected for clinical chemistry and hematology analysis.

-

Organs are weighed, and tissues are collected for histopathological examination.

4. Data Analysis:

-

Statistical analysis is performed to determine dose-dependent effects and to establish a No-Observed-Adverse-Effect Level (NOAEL) and/or a Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

This compound is a potent toxicant that exerts its effects primarily through the activation of the aryl hydrocarbon receptor. Its persistence and potential for bioaccumulation make it a significant environmental and health concern. The experimental protocols outlined in this guide provide a framework for the analysis of this compound and the investigation of its toxicological properties, which are essential for risk assessment and for the development of strategies to mitigate its impact. Further research into the detailed molecular mechanisms and the development of potential therapeutic interventions is warranted.

References

- 1. This compound | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 57117-31-4 [chemicalbook.com]

- 3. Toxicology and carcinogenesis studies of this compound (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Page loading... [guidechem.com]

- 7. The acute toxicity of this compound (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NEMI Method Summary - 1613B [nemi.gov]

- 10. epa.gov [epa.gov]

- 11. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Developmental toxicity of this compound in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF), a toxic polychlorinated dibenzofuran (B1670420) congener. This document details its chemical identity, physicochemical properties, toxicological profile, and analytical methodologies, designed to serve as a critical resource for professionals in research and development.

Chemical Identity and Properties

2,3,4,7,8-PeCDF is a solid, polychlorinated dibenzofuran.[1] Its IUPAC name is This compound , and its Chemical Abstracts Service (CAS) Registry Number is 57117-31-4 .[1][2][3]

This compound is not commercially produced except for research purposes and is primarily formed as an unintentional byproduct of industrial processes, such as waste incineration and chemical manufacturing.[4] It is a persistent environmental pollutant that can bioaccumulate in the food chain.[5]

A summary of its key identifiers and physicochemical properties is presented in the table below.

| Identifier/Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57117-31-4[2][3] |

| Synonyms | 2,3,4,7,8-PCDF, PeCDF, PCDF 114[6] |

| Molecular Formula | C₁₂H₃Cl₅O[3] |

| Molecular Weight | 340.42 g/mol [3] |

| Physical Description | Solid[1] |

| Melting Point | 196-196.5 °C[3] |

| Water Solubility | Insoluble (3.0 x 10⁻⁷ g/L at 25 °C)[3] |

| log Kow (Octanol/Water Partition Coefficient) | 6.92 |

Toxicokinetics and Mechanism of Action

The toxicity of 2,3,4,7,8-PeCDF is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] This interaction initiates a cascade of events leading to a range of toxicological effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: 2,3,4,7,8-PeCDF is readily absorbed from the gastrointestinal tract.[1]

-

Distribution: Following absorption, it is rapidly cleared from the blood and accumulates in the liver and adipose tissue.[1]

-

Metabolism: Metabolism is a necessary step for the elimination of 2,3,4,7,8-PeCDF. Pretreatment with this compound can induce its own metabolism, leading to increased biliary excretion.[1]

-

Excretion: The primary route of excretion is through the feces as polar metabolites. The elimination half-life is long, suggesting a potential for bioaccumulation with chronic exposure.[1]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of 2,3,4,7,8-PeCDF to the AhR initiates a well-characterized signaling pathway, leading to the induction of various genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[6] This induction is a hallmark of exposure to dioxin-like compounds.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,4,7,8-PeCDF.

Toxicological Profile

2,3,4,7,8-PeCDF is a potent toxicant, exhibiting a range of adverse health effects. Its toxicity is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate the toxicity of a dioxin-like compound to that of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

| Toxicological Data | Value/Observation |

| Toxic Equivalency Factor (TEF) | 0.3 (WHO 2005)[7] |

| Carcinogenicity | Classified as a human carcinogen (Group 1) by IARC. Studies in rats have shown increased incidences of hepatocellular adenoma and cholangiocarcinoma.[1] |

| Developmental Toxicity | In rats, exposure can lead to decreased fetal weight, an increased number of fetuses with cleft palate, and increased maternal liver and thymus weight.[6] |

| Acute Toxicity (LD50) | The LD50/35 in male F344 rats was estimated to be 916 µg/kg.[8] |

| In Vitro Effects | Induces CYP1A1 and CYP1A2 expression in primary human hepatocytes.[6] |

Experimental Protocols

Detailed methodologies for the analysis and toxicological assessment of 2,3,4,7,8-PeCDF are crucial for accurate research. Below are overviews of key experimental protocols.

Analysis of 2,3,4,7,8-PeCDF in Environmental Samples

The standard method for the analysis of 2,3,4,7,8-PeCDF in environmental matrices like soil, sediment, and water is based on US EPA Method 1613B or 8290A .[5] These methods utilize high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution.

Experimental Workflow:

-

Sample Preparation: A known amount of a ¹³C-labeled internal standard of 2,3,4,7,8-PeCDF is added to the sample.

-

Extraction: The sample is extracted using an appropriate solvent (e.g., toluene) via Soxhlet or Pressurized Liquid Extraction (PLE).

-

Cleanup: The extract undergoes a rigorous cleanup procedure to remove interfering compounds. This typically involves multi-layer silica (B1680970) gel and carbon column chromatography.

-

Analysis: The purified extract is concentrated and analyzed by HRGC/HRMS. The identification of 2,3,4,7,8-PeCDF is based on its specific retention time and the detection of characteristic ions.

-

Quantification: The concentration is calculated using the isotope dilution method, comparing the response of the native compound to the labeled internal standard.

References

- 1. This compound | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. CAS # 57117-31-4, this compound, 2,3,4,7,8-PCDF, 2,3,4,7,8-PeCDF, 23478-PCDF, F 114, PCDF, PCDF 114, PECDF - chemBlink [ww.chemblink.com]

- 4. Toxicology and carcinogenesis studies of this compound (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alphalab.com [alphalab.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The acute toxicity of this compound (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for 2,3,4,7,8-Pentachlorodibenzofuran

An In-Depth Technical Guide to 2,3,4,7,8-Pentachlorodibenzofuran

This technical guide provides a comprehensive overview of this compound (PeCDF), a member of the polychlorinated dibenzofurans (PCDFs) class of compounds. This document is intended for researchers, scientists, and professionals in the fields of toxicology, environmental science, and drug development.

Synonyms and Identifiers

This compound is known by several synonyms and is identified by specific registry numbers. This information is crucial for accurate identification and literature searches.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57117-31-4[1] |

| Molecular Formula | C₁₂H₃Cl₅O |

| Synonyms | 2,3,4,7,8-PeCDF, PCDF 114, Dibenzofuran, 2,3,4,7,8-pentachloro- |

A more extensive list of synonyms includes: 2,3,4,7,8-PENTACDF, 2,3,4,7,8-pentachloro-dibenzofura, 2,3,4,7,8-PENTACHLORODIPHENYLENEOXIDE, 2,3,4,7,8-PNCDF, 23478-PCDF, and 23478PENTACHLORODIBENZO-PARA-FURAN.[2]

Physicochemical Properties

Understanding the physical and chemical properties of 2,3,4,7,8-PeCDF is essential for handling, experimental design, and environmental fate assessment.

| Property | Value |

| Molecular Weight | 340.42 g/mol |

| Appearance | Solid[2] |

| Water Solubility | 0.000235 mg/L at 23°C[2] |

| Log Kow (Octanol/Water Partition Coefficient) | 6.92[2] |

Toxicological Data

2,3,4,7,8-PeCDF is a toxic compound with a range of effects observed in various experimental models. Its toxicity is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent of the dioxin-like compounds.

Acute Toxicity

| Species | Route | Endpoint | Value |

| Male Fischer 344 Rat | Oral | LD₅₀ (35 days) | 916 µg/kg (95% CI: 565-1484 µg/kg)[3] |

In Vitro Potency (CYP1A Induction)

The induction of cytochrome P450 1A (CYP1A) enzymes is a hallmark of exposure to dioxin-like compounds. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency.

| Cell Type | Endpoint | EC₅₀ (nM) |

| Primary Human Hepatocytes | CYP1A1 mRNA induction | 0.369[4] |

| Primary Human Hepatocytes | CYP1A2 mRNA induction | 0.329[4] |

| H-4-II-E Rat Hepatoma Cells | Aryl Hydrocarbon Hydroxylase (AHH) activity | 0.256[4] |

| H-4-II-E Rat Hepatoma Cells | Ethoxyresorufin-O-deethylase (EROD) activity | 0.134[4] |

Carcinogenicity

Studies in experimental animals have provided sufficient evidence for the carcinogenicity of 2,3,4,7,8-PeCDF.[2] In female Harlan Sprague-Dawley rats, gavage administration of PeCDF for two years resulted in increased incidences of hepatocellular adenoma, cholangiocarcinoma of the liver, and gingival squamous cell carcinoma of the oral mucosa.[5]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 2,3,4,7,8-PeCDF are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Canonical AhR Signaling Pathway

The canonical pathway involves the binding of PeCDF to the cytosolic AhR complex, leading to its nuclear translocation and the subsequent transcription of target genes.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,4,7,8-PeCDF.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols used in key studies of 2,3,4,7,8-PeCDF.

In Vivo Acute Toxicity Study in Rats

This protocol is based on the study by Brewster et al. (1988).[3]

-

Test Animals: Male Fischer 344 rats.

-

Administration: Single oral gavage of 2,3,4,7,8-PeCDF dissolved in a suitable vehicle (e.g., corn oil).

-

Dose Groups: A range of doses are used to determine the LD₅₀, including a vehicle control group.

-

Observation Period: Animals are observed for a period of at least 14 days, with the study by Brewster et al. extending to 35 days.

-

Parameters Monitored:

-

Clinical signs of toxicity (e.g., weight loss, changes in appearance and behavior).

-

Mortality.

-

Hematology and serum clinical chemistry at necropsy.

-

Organ weights (liver, thymus, etc.).

-

Histopathological examination of major organs.

-

Biochemical assays, such as hepatic ethoxyresorufin-O-deethylase (EROD) activity, as a marker of AhR activation.

-

In Vitro CYP1A Induction Assay in Primary Hepatocytes

This protocol is a generalized representation based on studies such as Budinsky et al. (2010).[4]

-

Cell Culture: Cryopreserved primary human or rat hepatocytes are thawed and plated on collagen-coated plates in appropriate culture medium.

-

Compound Treatment: After cell attachment and stabilization, the hepatocytes are treated with various concentrations of 2,3,4,7,8-PeCDF (typically in a solvent like DMSO, with a final concentration kept low to avoid solvent effects). A vehicle control and a positive control (e.g., TCDD) are included.

-

Incubation: Cells are incubated with the test compound for a specified period (e.g., 24-72 hours) to allow for gene induction and protein expression.

-

Endpoint Measurement:

-

mRNA Quantification: Total RNA is extracted from the cells, and the expression levels of CYP1A1 and CYP1A2 mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is typically normalized to a housekeeping gene.

-

Enzyme Activity Assay (EROD): The activity of CYP1A1/1A2 is measured using a substrate like 7-ethoxyresorufin, which is converted to the fluorescent product resorufin (B1680543). The rate of resorufin formation is measured using a fluorometer.

-

-

Data Analysis: The results are typically expressed as fold induction over the vehicle control, and EC₅₀ values are calculated from the concentration-response curves.

Analytical Method for Quantification in Environmental Matrices

The analysis of 2,3,4,7,8-PeCDF in various samples is typically performed using highly sensitive and specific methods, such as those outlined by the U.S. Environmental Protection Agency (EPA).

-

Method: EPA Method 1613 is a common method for the analysis of tetra- through octa-chlorinated dioxins and furans, including 2,3,4,7,8-PeCDF.[1]

-

Principle: Isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

-

Sample Preparation:

-

Extraction: The method of extraction depends on the matrix (e.g., Soxhlet extraction for solids, liquid-liquid extraction for aqueous samples).

-

Cleanup: The extract is subjected to a rigorous cleanup procedure to remove interfering compounds. This may involve various chromatographic techniques such as column chromatography with silica (B1680970) gel, alumina, and carbon.

-

-

Instrumentation:

-

A high-resolution gas chromatograph is used to separate the different PCDF congeners.

-

A high-resolution mass spectrometer is used for detection and quantification, providing high sensitivity and specificity.

-

-

Quantification: Quantification is based on the isotope dilution principle, where a known amount of a stable isotope-labeled analog of 2,3,4,7,8-PeCDF is added to the sample before extraction. The ratio of the native compound to the labeled standard is used to calculate the concentration, correcting for any losses during sample preparation and analysis.

Logical Relationships in Experimental Workflow

The following diagram illustrates a typical workflow for the toxicological evaluation of a compound like 2,3,4,7,8-PeCDF.

Caption: A generalized workflow for the toxicological assessment of this compound.

References

- 1. well-labs.com [well-labs.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The Aryl Hydrocarbon Receptor: A Review of Its Role in the Physiology and Pathology of the Integument and Its Relationship to the Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Environmental sources of 2,3,4,7,8-Pentachlorodibenzofuran

An In-depth Technical Guide to the Environmental Sources of 2,3,4,7,8-Pentachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,3,4,7,8-PeCDF) is a highly toxic and persistent polychlorinated dibenzofuran (B1670420) (PCDF) congener. It is not produced commercially but is an unintentional byproduct of various industrial and combustion processes.[1] Due to its lipophilicity and resistance to degradation, 2,3,4,7,8-PeCDF bioaccumulates in the food chain, posing a significant risk to human health and the environment.[1][2] This guide provides a comprehensive overview of the primary environmental sources of 2,3,4,7,8-PeCDF, details the standard analytical methodologies for its detection, and describes its primary mechanism of toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Introduction to this compound

2,3,4,7,8-PeCDF is one of the 135 PCDF congeners, a group of compounds structurally related to polychlorinated dibenzo-p-dioxins (PCDDs).[3] The toxicity of these "dioxin-like compounds" is mediated by their ability to bind to and activate the AhR.[1] To assess the risk of complex mixtures of these compounds, the concept of Toxic Equivalency Factors (TEFs) is used, with the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), assigned a TEF of 1.[4][5] 2,3,4,7,8-PeCDF is considered one of the most significant PCDF congeners due to its relatively high TEF and substantial contribution to the total toxic equivalents (TEQ) found in environmental and biological samples.[5][6]

Primary Environmental Sources

The release of 2,3,4,7,8-PeCDF into the environment is primarily from anthropogenic activities. It is formed as an unintentional byproduct in thermal and chemical processes involving chlorine and organic matter.[2][7]

Key sources include:

-

Combustion and Incineration: This is the main pathway for PCDF release.[1]

-

Waste Incineration: Municipal, hospital, and hazardous waste incinerators are significant sources.[7][8] 2,3,4,7,8-PeCDF is a major congener emitted from cement kilns that burn hazardous waste.[7]

-

Industrial Combustion: Metal smelting, refining, and processing industries contribute to emissions.[7]

-

Other Thermal Sources: Wood burning, diesel vehicle emissions, and accidental fires (e.g., PCB-containing transformers) also release PCDFs.[7][9]

-

-

Industrial Processes:

-

Reservoir Sources: 2,3,4,7,8-PeCDF is persistent in the environment and can accumulate in soil, sediments, and biota.[2] These environmental compartments act as long-term reservoirs, reflecting both historical and ongoing releases.[7]

Quantitative Data on Environmental Contamination

The concentration of 2,3,4,7,8-PeCDF varies widely depending on the environmental matrix and proximity to sources. The following tables summarize representative concentration data from various studies.

Table 1: Concentration of 2,3,4,7,8-PeCDF in Industrial Emissions

| Source Type | Matrix | Concentration | Reference |

| Pesticide Plant | Fly Ash | 3.25 pg I-TEQ/g | [10] |

| Metal Reclamation Plant | Cow's Milk (vicinity) | 839 ng/kg (highest PCDF) | [9] |

| Municipal Incinerator | Flue Gas | 0.087 ng I-TEQ/m³ | [10] |

Note: I-TEQ (International Toxic Equivalents) values represent the total dioxin-like toxicity, to which 2,3,4,7,8-PeCDF is a major contributor.

Table 2: Concentration of 2,3,4,7,8-PeCDF in Environmental Media and Biota

| Matrix | Location/Context | Concentration | Reference |

| Human Adipose Tissue | General Population (Japan) | 4–71 ng/kg (wet weight) | [9] |

| Human Adipose Tissue | Exposed Person (Binghamton, NY) | 74.7 ng/kg | [9] |

| Marine Sediments | N/A | Detection Limit: 1 ng/g | [3] |

| Water | N/A | Detection Limit: 50 pg/L | [3] |

| Rat Liver (2-year study) | 200 ng/kg dose group | 500 ng/g | [1] |

| Rat Fat (2-year study) | 200 ng/kg dose group | 7.75 ng/g | [1] |

Experimental Protocols for Analysis

The determination of 2,3,4,7,8-PeCDF at trace levels requires highly sensitive and specific analytical methods due to the complexity of environmental matrices and the low concentrations of interest. The standard approach involves extensive sample preparation followed by high-resolution mass spectrometry.

Detailed Methodology (Based on EPA Methods 8290A, 1613B)[11][12]

-

Sample Collection and Spiking: Samples (e.g., soil, water, tissue) are collected, and a known amount of a ¹³C-labeled internal standard corresponding to 2,3,4,7,8-PeCDF is added before extraction. This standard is crucial for quantifying the native analyte and correcting for losses during sample preparation.

-

Extraction: The choice of extraction technique depends on the sample matrix.

-

Extract Cleanup: This is a critical multi-step process to remove interfering compounds.

-

Acid-Base Washing: Removes acidic and basic organic interferences.[12]

-

Column Chromatography: The extract is passed through a series of chromatographic columns to separate the PCDFs from other compounds like PCBs and lipids. Common column materials include:

-

Alumina

-

Silica gel

-

Florisil

-

Activated carbon[12]

-

-

-

Concentration: The purified extract is concentrated to a small volume (e.g., a few microliters) under a gentle stream of nitrogen.

-

Instrumental Analysis:

-

Technique: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for congener-specific analysis.[13]

-

Gas Chromatography (GC): A long capillary column (e.g., 60 m DB-5) is used to separate the individual PCDF congeners.[14]

-

Mass Spectrometry (MS): A high-resolution mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to selectively detect the specific mass-to-charge ratios of native and labeled 2,3,4,7,8-PeCDF, ensuring high specificity and sensitivity.[13]

-

Caption: General workflow for the analysis of 2,3,4,7,8-PeCDF in environmental samples.

Toxicological Mechanism: The AhR Signaling Pathway

The toxicity of 2,3,4,7,8-PeCDF, like other dioxin-like compounds, is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][15] Activation of this pathway disrupts normal cellular processes and leads to a wide range of toxic effects.

Steps in the AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. 2,3,4,7,8-PeCDF, being lipophilic, diffuses across the cell membrane and binds to the AhR.[15]

-

Nuclear Translocation: Ligand binding causes a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[15]

-

DNA Binding: The AhR/ARNT complex is now an active transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Expression: Binding of the complex to DREs initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1A2.[16] The sustained and inappropriate activation of these and other genes disrupts cellular functions, leading to developmental toxicity, immunotoxicity, and carcinogenicity.[7]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,4,7,8-PeCDF.

Conclusion

This compound is a significant environmental contaminant originating from a wide array of industrial and thermal processes. Its persistence and high toxicity, mediated by the AhR pathway, necessitate stringent monitoring and control of its sources. Understanding the formation pathways, environmental fate, and analytical challenges is crucial for developing effective risk assessment strategies and remediation technologies. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in environmental science, toxicology, and drug development.

References

- 1. Toxicology and carcinogenesis studies of this compound (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (unlabeled) 50 µg/mL in nonane - Cambridge Isotope LaboratoriesEF-956 [isotope.com]

- 3. This compound | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, this compound, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. clarebryden.co.uk [clarebryden.co.uk]

- 9. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. aaqr.org [aaqr.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 15. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

Formation of 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) from Combustion Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) is a highly toxic and persistent environmental pollutant belonging to the polychlorinated dibenzofurans (PCDFs) class of compounds. It is not intentionally produced but is formed as an unintentional byproduct in various thermal and industrial processes, most notably during the combustion of organic matter in the presence of chlorine. Due to its significant contribution to the total toxic equivalency (TEQ) of dioxin-like compounds in environmental matrices and its potential adverse health effects, understanding the mechanisms of its formation is crucial for developing effective mitigation strategies. This technical guide provides a comprehensive overview of the formation of 2,3,4,7,8-PeCDF from combustion processes, detailing the core formation pathways, influential factors, experimental protocols for its study, and quantitative data from relevant research.

Core Formation Mechanisms

The formation of 2,3,4,7,8-PeCDF during combustion is primarily attributed to two main pathways: precursor-mediated synthesis and de novo synthesis .

Precursor-Mediated Synthesis

This pathway involves the chemical transformation of chlorinated aromatic precursors, such as chlorophenols (CPs) and chlorobenzenes (CBzs), into PCDF congeners. The formation of 2,3,4,7,8-PeCDF can proceed through several reaction mechanisms, including the condensation of two chlorophenol molecules or the reaction of a chlorophenol with a chlorobenzene. The specific substitution pattern of the precursor molecules significantly influences the resulting PCDF congener profile. For instance, the condensation of a trichlorophenol and a dichlorophenol can lead to the formation of a pentachlorodibenzofuran. The presence of metal catalysts, particularly copper, can significantly promote these reactions.

De Novo Synthesis

De novo synthesis refers to the formation of PCDD/Fs from the basic elements of carbon, hydrogen, oxygen, and chlorine on the surface of fly ash particles in the post-combustion zone of incinerators. This process typically occurs at temperatures between 200°C and 400°C.[1] The carbon source can be residual unburnt carbon in the fly ash. The presence of metal catalysts, such as copper and iron chlorides, is crucial for facilitating the chlorination and subsequent formation of the dibenzofuran (B1670420) structure. While de novo synthesis tends to produce a wide range of PCDD/F congeners, it is a significant contributor to the overall emissions.

Factors Influencing 2,3,4,7,8-PeCDF Formation

Several operational and chemical parameters significantly influence the formation and yield of 2,3,4,7,8-PeCDF during combustion:

-

Temperature: The formation of 2,3,4,7,8-PeCDF is highly temperature-dependent. Precursor-mediated reactions can occur at higher temperatures within the combustion chamber, while de novo synthesis is favored in the cooler, post-combustion zones (200-400°C).[1]

-

Catalysts: Metal species, particularly copper (II) chloride (CuCl2) and other transition metals, act as catalysts in both precursor-mediated and de novo synthesis pathways, significantly increasing the rate of PCDF formation.

-

Chlorine Source: The availability of chlorine is a prerequisite for the formation of chlorinated compounds. The form of chlorine (e.g., organic chlorine in plastics like PVC vs. inorganic chlorine like HCl) can influence the formation pathways.

-

Sulfur and Nitrogen Content: The presence of sulfur and nitrogen compounds in the fuel can inhibit the formation of PCDD/Fs. These compounds can deactivate metal catalysts and react with chlorine, reducing its availability for dioxin formation.

-

Oxygen Concentration: The amount of oxygen available during combustion and in the post-combustion zone affects the completeness of combustion and the formation of precursors and radicals involved in PCDF synthesis.

Quantitative Data on 2,3,4,7,8-PeCDF Formation

The yield of 2,3,4,7,8-PeCDF from combustion processes is highly variable and depends on the specific conditions of the system. The following table summarizes representative quantitative data from experimental studies.

| Precursor(s) | Combustion System | Temperature (°C) | Catalyst | Key Findings | Reference |

| Pentachlorophenol (PCP) | Laboratory-scale heating experiments | 400 - 500+ | None specified | Addition of sulfur at S/Cl ratios > 1.5 showed inhibitory effects on PCDD/F formation at temperatures above 500°C. | [2] |

| 2,4,6-Trichlorophenol (B30397) | Laboratory-scale reactor with MSWI fly ash | Not specified | MSWI fly ash | MSWI fly ash showed a three times higher potential for converting 2,4,6-trichlorophenol to PCDDs compared to a model fly ash. | [3] |

| Model Waste with PVC and Copper Chloride | Laboratory-scale fluidized-bed reactor | 700, 800, 900 | Copper Chloride | Increasing the secondary combustion zone temperature reduced PCDD/F concentrations. | [4] |

| Municipal Solid Waste | Full-scale incinerator | 240 - 400 | - | An N-S-based inhibitor (thiourea) showed significant inhibition of PCDD/F formation in both flue gas and fly ash. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of 2,3,4,7,8-PeCDF formation. Below are generalized protocols for key experimental approaches.

Laboratory-Scale Combustion of Chlorophenol Precursors

Objective: To investigate the formation of 2,3,4,7,8-PeCDF from the thermal degradation of specific chlorophenol precursors under controlled conditions.

Apparatus:

-

A tubular furnace with precise temperature control.

-

A quartz reactor tube.

-

A system for delivering a controlled flow of gas (e.g., synthetic air, nitrogen).

-

A precursor delivery system (e.g., syringe pump for liquid precursors or a solid precursor introduction system).

-

A sampling train for collecting the effluent gas and particulate matter, typically including a filter and a series of sorbent traps (e.g., XAD-2 resin).

Procedure:

-

A known amount of the chlorophenol precursor (e.g., pentachlorophenol) is placed in the reactor or continuously introduced.

-

The reactor is heated to the desired temperature (e.g., 300-800°C).

-

A carrier gas with a specific oxygen concentration is passed through the reactor at a controlled flow rate.

-

The effluent from the reactor is passed through the sampling train to collect the products.

-

The collected samples (filter and sorbent) are extracted with a suitable solvent (e.g., toluene).

-

The extract is subjected to a multi-step cleanup procedure to remove interfering compounds.

-

The final extract is analyzed by high-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS) for the quantification of 2,3,4,7,8-PeCDF.

De Novo Synthesis on Fly Ash

Objective: To study the formation of 2,3,4,7,8-PeCDF via de novo synthesis on a fly ash matrix.

Apparatus:

-

A laboratory-scale reactor (e.g., a fixed-bed or fluidized-bed reactor).

-

A temperature-controlled furnace.

-

A gas delivery system for providing a synthetic flue gas mixture (containing O2, HCl, H2O, and N2).

-

A sample of fly ash from a municipal solid waste incinerator or a model fly ash prepared with known catalyst concentrations.

Procedure:

-

A known mass of fly ash is placed in the reactor.

-

The reactor is heated to the target temperature (typically in the range of 250-450°C).

-

The synthetic flue gas is passed through the fly ash bed for a defined period.

-

After the experiment, the fly ash is cooled down rapidly to quench further reactions.

-

The fly ash is then extracted with a suitable solvent.

-

The extract undergoes a rigorous cleanup procedure.

-

The final extract is analyzed by HRGC-HRMS to determine the concentration of 2,3,4,7,8-PeCDF formed.

Analytical Protocol: HRGC-HRMS for 2,3,4,7,8-PeCDF Quantification

Instrumentation:

-

High-Resolution Gas Chromatograph (HRGC) equipped with a capillary column suitable for separating PCDD/F congeners (e.g., DB-5ms).

-

High-Resolution Mass Spectrometer (HRMS) capable of operating at a resolution of ≥ 10,000.

Procedure:

-

Sample Preparation: Extracts from combustion experiments are concentrated to a small volume.

-

Internal Standard Spiking: Prior to injection, a 13C-labeled internal standard for 2,3,4,7,8-PeCDF is added to the sample extract for quantification by isotope dilution.

-

GC Separation: A small aliquot of the extract is injected into the HRGC. The temperature program of the GC oven is optimized to achieve separation of the 2,3,4,7,8-PeCDF isomer from other PeCDF congeners.

-

MS Detection: The HRMS is operated in the selected ion monitoring (SIM) mode, monitoring the exact masses of the molecular ions of both the native and the 13C-labeled 2,3,4,7,8-PeCDF.

-

Quantification: The concentration of 2,3,4,7,8-PeCDF is calculated by comparing the integrated peak area of the native compound to that of the corresponding 13C-labeled internal standard.

Signaling Pathways and Experimental Workflows

The formation of 2,3,4,7,8-PeCDF from combustion processes can be visualized through logical diagrams.

Caption: Precursor-mediated formation pathway of 2,3,4,7,8-PeCDF.

Caption: De novo synthesis pathway for 2,3,4,7,8-PeCDF formation.

Caption: General experimental workflow for studying 2,3,4,7,8-PeCDF formation.

Conclusion

The formation of 2,3,4,7,8-PeCDF in combustion processes is a complex phenomenon governed by multiple interacting factors. Both precursor-mediated and de novo synthesis pathways contribute to its presence in combustion emissions. A thorough understanding of these mechanisms, supported by detailed experimental investigations and accurate quantitative analysis, is essential for the development of effective control technologies and risk assessment strategies. This guide provides a foundational understanding for researchers and professionals working to mitigate the environmental and health impacts of this toxic compound.

References

- 1. aaqr.org [aaqr.org]

- 2. EXPERIMENTAL STUDY ON PCDD/Fs FORMATION BY HEATING PENTACHLOROPHENOL AND SULFUR | Semantic Scholar [semanticscholar.org]

- 3. Comparison of 2,4,6-trichlorophenol conversion to PCDD/ PCDF on a MSWI-fly ash and a model fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of PCDD/F in fly ash from municipal solid waste incinerators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Toxicity of 2,3,4,7,8-Pentachlorodibenzofuran: A Technical Guide to its Toxic Equivalency Factor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the toxic equivalency factor (TEF) of 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF), a significant congener of dioxin-like compounds. This document consolidates key data, details the experimental protocols for TEF determination, and illustrates the fundamental signaling pathways involved in its toxicity.

Toxic Equivalency Factor (TEF) of 2,3,4,7,8-PeCDF

The toxic equivalency factor (TEF) is a risk assessment tool that expresses the toxicity of dioxin-like compounds in relation to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.[1] The TEF for 2,3,4,7,8-PeCDF has been established by international bodies such as the World Health Organization (WHO) and is based on a comprehensive evaluation of available scientific data.

Established TEF Values

The currently accepted TEF for 2,3,4,7,8-PeCDF for mammals, as determined by the WHO, is 0.3 . This value signifies that 2,3,4,7,8-PeCDF is considered to be 30% as toxic as TCDD. However, it is important to note that TEF values can be subject to re-evaluation as new scientific evidence emerges. For instance, some studies have suggested that the current TEF of 0.5 for carcinogenicity may be too high, with analyses of cancer bioassay data proposing a revised TEF for administered dose of no greater than 0.25.[2][3]

Summary of Quantitative Data

The determination of TEFs relies on a wide range of in vivo and in vitro studies that assess the relative potency (REP) of a compound to elicit dioxin-like effects compared to TCDD. The table below summarizes the TEF values for 2,3,4,7,8-PeCDF and other selected polychlorinated dibenzofurans (PCDFs) for comparative purposes.

| PCDF Congener | WHO 2005 TEF | Notes |

| This compound (PeCDF) | 0.3 | Considered one of the more potent PCDF congeners.[4] |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 | |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 | |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 | |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

Experimental Protocols for TEF Determination

The TEF for 2,3,4,7,8-PeCDF is derived from a weight-of-evidence approach, considering data from a variety of experimental models. Below are detailed methodologies for key experiments cited in the determination of its TEF.

In Vivo Carcinogenicity Bioassay (NTP Protocol)

The National Toxicology Program (NTP) conducted a two-year bioassay in female Harlan Sprague-Dawley rats to evaluate the chronic toxicity and carcinogenicity of 2,3,4,7,8-PeCDF.[5]

Objective: To determine the relative potency of 2,3,4,7,8-PeCDF to cause cancer compared to TCDD.

Methodology:

-

Animal Model: Female Harlan Sprague-Dawley rats.

-

Administration: The test compound was administered by oral gavage.

-

Vehicle: A mixture of corn oil and acetone (B3395972) (99:1) was used as the vehicle.

-

Dose Groups: Multiple dose groups were used to establish a dose-response relationship.

-

Duration: The study was conducted over a two-year period.

-

Observations: Animals were monitored for clinical signs of toxicity, and body weights were recorded regularly.

-

Interim Evaluations: Subgroups of animals were evaluated at 14, 31, and 53 weeks.

-

Tissue Collection: At the end of the study, animals were euthanized, and a full necropsy was performed. Tissues, including liver, lung, and fat, were collected for histopathological examination and analysis of PeCDF concentrations.

-

Endpoint Analysis: The incidence of tumors, particularly in the liver (hepatocellular adenomas and cholangiocarcinomas), was the primary endpoint for carcinogenicity assessment.[6]

In Vitro 7-Ethoxyresorufin-O-Deethylase (EROD) Assay

The EROD assay is a common in vitro method used to measure the induction of the cytochrome P450 1A1 (CYP1A1) enzyme, a well-established biomarker for AhR activation.[4]

Objective: To determine the relative potency of 2,3,4,7,8-PeCDF to induce CYP1A1 activity in cultured cells compared to TCDD.

Methodology:

-

Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE, is cultured in multi-well plates.

-

Exposure: Cells are treated with a range of concentrations of 2,3,4,7,8-PeCDF and TCDD (as the reference compound) for a specific duration, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

EROD Reaction: After the exposure period, the culture medium is removed, and a reaction mixture containing 7-ethoxyresorufin (B15458) (the substrate) and NADPH (a cofactor) is added to the cells.

-

Incubation: The plate is incubated at 37°C, allowing the CYP1A1 enzyme to convert 7-ethoxyresorufin to the fluorescent product, resorufin (B1680543).

-

Measurement: The fluorescence of resorufin is measured using a fluorometric plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the EROOD activity. Dose-response curves are generated for both 2,3,4,7,8-PeCDF and TCDD. The effective concentration that causes 50% of the maximum response (EC50) is calculated for each compound. The REP is then calculated as the ratio of the EC50 of TCDD to the EC50 of 2,3,4,7,8-PeCDF.

Aryl Hydrocarbon Receptor (AhR) Binding Assay

This assay directly measures the ability of a compound to bind to the AhR, the initial step in the mechanism of dioxin-like toxicity.

Objective: To determine the relative affinity of 2,3,4,7,8-PeCDF for the AhR compared to TCDD.

Methodology:

-

Receptor Preparation: A source of AhR is prepared, typically from the cytosolic fraction of rat liver or from a recombinant source.

-

Radioligand: A radiolabeled form of TCDD (e.g., [³H]TCDD) is used as the high-affinity ligand.

-

Competition Binding: The cytosolic receptor preparation is incubated with a fixed concentration of [³H]TCDD and increasing concentrations of unlabeled 2,3,4,7,8-PeCDF (the competitor).

-

Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the unbound radioligand using methods such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of [³H]TCDD binding against the concentration of 2,3,4,7,8-PeCDF. The concentration of 2,3,4,7,8-PeCDF that inhibits 50% of the specific binding of [³H]TCDD (IC50) is determined. The relative binding affinity is then calculated based on the IC50 values of 2,3,4,7,8-PeCDF and unlabeled TCDD.

Signaling Pathway of 2,3,4,7,8-PeCDF Toxicity

The toxic effects of 2,3,4,7,8-PeCDF and other dioxin-like compounds are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7]

The Canonical AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[8] 2,3,4,7,8-PeCDF, being a potent ligand, enters the cell and binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[8]

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[8] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[9] The induction of these genes is a hallmark of exposure to dioxin-like compounds and is directly linked to many of their toxic effects.

References

- 1. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and application of a systematic and quantitative weighting framework to evaluate the quality and relevance of relative potency estimates for dioxin-like compounds (DLCs) for human health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicology and carcinogenesis studies of this compound (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, this compound, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Toxicity of 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) is a persistent and highly toxic halogenated aromatic hydrocarbon belonging to the class of dioxin-like compounds. Its toxicity is primarily mediated through the sustained activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This activation initiates a cascade of downstream events, leading to a wide spectrum of adverse health effects, including carcinogenicity, hepatotoxicity, immunotoxicity, and developmental and reproductive toxicities. This technical guide provides a comprehensive overview of the core mechanism of 2,3,4,7,8-PeCDF toxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 2,3,4,7,8-PeCDF are predominantly initiated by its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a cytosolic transcription factor that, in its inactive state, is part of a protein complex. Upon binding of a ligand like 2,3,4,7,8-PeCDF, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).[3]

The induction of CYP1A1 is a hallmark of AhR activation and is directly linked to some of the toxic effects of 2,3,4,7,8-PeCDF.[1] While CYP1A1 is involved in the metabolic detoxification of some compounds, its induction by persistent ligands like 2,3,4,7,8-PeCDF can lead to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress is thought to be a key secondary mechanism contributing to DNA damage and carcinogenicity.[4]

Beyond the induction of metabolic enzymes, the activation of the AhR pathway by 2,3,4,7,8-PeCDF disrupts a multitude of other cellular processes, including cell cycle regulation, apoptosis, and inflammatory responses, contributing to its diverse toxicological profile.[5]

Signaling Pathway Diagram

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of 2,3,4,7,8-PeCDF.

Table 1: Acute Toxicity of 2,3,4,7,8-PeCDF in Male Fischer 344 Rats

| Parameter | Dose (µg/kg) | Observation |

| LD₅₀/₃₅ | 916 (95% CI: 565-1484) | Single oral dose.[6] |

| Body Weight | 100 - 2000 | Progressive and dose-dependent loss.[6] |

| Thymic Atrophy | ≥ 100 | Present at all dose levels.[6] |

| Hepatotoxicity | ≥ 100 | Dose-dependent lipid accumulation and hepatocytomegaly.[6] |

| Hepatic EROD Activity | 100 - 2000 | Increased approximately 25-fold above control at all doses.[6] |

Table 2: Carcinogenicity of 2,3,4,7,8-PeCDF in Female Harlan Sprague-Dawley Rats (NTP TR-525)

| Endpoint | Dose (ng/kg/day) | Incidence |

| Hepatocellular Adenoma | 0 | 1/51 (2%) |

| 6 | 2/52 (4%) | |

| 20 | 5/52 (10%) | |

| 44 | 11/52 (21%) | |

| 92 | 20/52 (38%) | |

| 200 | 33/52 (63%) | |

| Cholangiocarcinoma | 0 | 0/51 (0%) |

| 6 | 0/52 (0%) | |

| 20 | 1/52 (2%) | |

| 44 | 4/52 (8%) | |

| 92 | 10/52 (19%) | |

| 200 | 25/52 (48%) |

Data from the National Toxicology Program Technical Report 525.

Table 3: Developmental Toxicity of 2,3,4,7,8-PeCDF in Fischer 344 Rats

| Endpoint | Gestation Day of Single Dose | Dose (µg/kg) | Observation |

| Fetal Mortality | 8, 10, or 12 | 300 | >80% mortality.[7] |

| Mean Fetal Weight | 8, 10, or 12 | ≥ 30 | Dose-dependent decrease compared to controls.[7] |

| Cleft Palate | 8, 10, or 12 | 300 | Induced in surviving fetuses.[7] |

| Maternal Liver/Body Weight Ratio | 8, 10, or 12 | ≥ 30 | Dose-dependent increase.[7] |

Table 4: In Vitro Induction of CYP1A1 and CYP1A2 by 2,3,4,7,8-PeCDF

| Cell Type | Endpoint | EC₅₀ (nM) |

| Primary Human Hepatocytes | CYP1A1 mRNA | 0.369 |

| CYP1A2 mRNA | 0.329 | |

| Primary Rat Hepatocytes | CYP1A1 mRNA | Data not available in provided abstracts |

| CYP1A2 mRNA | Data not available in provided abstracts |

Data from Budinsky et al. (2010) as cited in a secondary source.[3]

Experimental Protocols

Two-Year Gavage Carcinogenicity Bioassay in Female Harlan Sprague-Dawley Rats (NTP TR-525)

This protocol is a summary based on the methodology of the National Toxicology Program Technical Report 525.

Objective: To evaluate the chronic toxicity and carcinogenicity of 2,3,4,7,8-PeCDF.

Experimental Workflow Diagram:

References

- 1. Toxicology and carcinogenesis studies of this compound (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abstract for TR-525 [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of cytochrome P4501A1 by 2,3,7,8-tetrachlorodibenzo-p-dioxin or indolo(3,2-b)carbazole is associated with oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The acute toxicity of this compound (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental toxicity of this compound in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aryl Hydrocarbon Receptor (AhR) Binding Affinity of 2,3,4,7,8-PeCDF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aryl hydrocarbon receptor (AhR) binding affinity of 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with dioxin-like compounds and the AhR signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated molecular pathways.

Introduction to 2,3,4,7,8-PeCDF and the Aryl Hydrocarbon Receptor

This compound (2,3,4,7,8-PeCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants. The toxicity of 2,3,4,7,8-PeCDF and other dioxin-like compounds is primarily mediated through their high-affinity binding to the Aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism, cell cycle control, and immune responses. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data: AhR Binding Affinity of 2,3,4,7,8-PeCDF

The binding affinity of 2,3,4,7,8-PeCDF to the AhR has been quantified using various metrics, including Toxic Equivalency Factors (TEFs), Relative Potency (REP), and half-maximal effective concentrations (EC50) from in vitro bioassays. These values are crucial for risk assessment and for understanding the toxicological potential of this compound relative to the most potent AhR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

| Metric | Value | Species/Cell Line | Endpoint of Measurement | Reference(s) |

| Toxic Equivalency Factor (TEF) | 0.5 | International (WHO) | A consensus value based on multiple in vivo and in vitro endpoints. | [1][2] |

| Relative Potency (REP) | 0.05 - 0.9 | Various (in vivo and in vitro) | A range of endpoints including body weight loss, thymic atrophy, and enzyme induction. | [2] |

| EC50 (CYP1A1 Induction) | 0.369 nM | Primary human hepatocytes | Induction of Cytochrome P450 1A1 expression. | |

| EC50 (CYP1A2 Induction) | 0.329 nM | Primary human hepatocytes | Induction of Cytochrome P450 1A2 expression. | |

| EC50 (AHH Induction) | 0.256 nM | H-4-II-E rat hepatoma cells | Induction of Aryl hydrocarbon hydroxylase activity. | |

| EC50 (EROD Induction) | 0.134 nM | H-4-II-E rat hepatoma cells | Induction of 7-ethoxyresorufin-O-deethylase activity. |

Signaling Pathway

The binding of 2,3,4,7,8-PeCDF to the AhR initiates a well-characterized signaling cascade, leading to the transcriptional activation of target genes.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

The determination of AhR binding affinity and the subsequent cellular responses are conducted through a variety of established experimental protocols. Below are detailed methodologies for two key assays.

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound, such as 2,3,4,7,8-PeCDF, to compete with a radiolabeled ligand for binding to the AhR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3,4,7,8-PeCDF for the binding of a radiolabeled ligand (e.g., [³H]TCDD) to the AhR.

Materials:

-

Purified AhR protein or cytosolic extract containing AhR.

-

Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-TCDD).

-

Unlabeled 2,3,4,7,8-PeCDF.

-